Carbocisteine; lysine
Description
Significance in Biomedical Research Disciplines
Research into carbocisteine-lysine has yielded significant findings in a number of biomedical fields:
Respiratory Research: A primary focus of investigation has been its role in chronic obstructive pulmonary disease (COPD). nih.gov Studies have demonstrated that carbocisteine-lysine can reduce the frequency of exacerbations in COPD patients. nih.goveuropeanreview.org This is attributed to its ability to modulate mucus viscosity and enhance mucociliary clearance. researchgate.net Furthermore, research has explored its antiviral properties, showing it can inhibit the replication of respiratory viruses such as rhinovirus and respiratory syncytial virus (RSV) by reducing the expression of sialic acid receptors on epithelial cells.
Inflammatory and Oxidative Stress Research: A substantial body of research has delved into the antioxidant and anti-inflammatory properties of carbocisteine-lysine. ncats.iojle.comresearchgate.net It has been shown to be an effective scavenger of reactive oxygen species (ROS), particularly hypochlorous acid (HOCl) and hydroxyl radicals (OH•). jle.comresearchgate.net This antioxidant activity is linked to the thioether group in its structure. jle.comresearchgate.net Moreover, studies have indicated that carbocisteine-lysine can modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8). europeanreview.orgresearchgate.net This anti-inflammatory action is believed to contribute significantly to its therapeutic effects. ncats.ionih.gov
Gastrointestinal Research: While the primary focus has been on respiratory applications, the lysine (B10760008) salt form of carbocisteine (B549337) is noted to be well-absorbed orally, with the lysine group being cleaved upon gastric absorption to form the active drug S-carboxymethylcysteine (S-CMC). mdpi.com This aspect of its pharmacology is relevant to understanding its systemic effects following oral administration.
A prospective study on 155 COPD patients illustrated the compound's effect on exacerbation rates. The average number of exacerbations per year was significantly reduced from 1.97 to 1.03. nih.gov
| Parameter | Before Treatment | After Treatment | P-value |
|---|---|---|---|
| Average Exacerbations per Year | 1.97 ± 0.10 | 1.03 ± 0.11 | <0.01 |
Further research has highlighted its impact on patients with frequent exacerbations (≥2 in the previous year). In this subgroup, the exacerbation rate was markedly reduced. europeanreview.org
| Patient Group | Exacerbation Rate Before Treatment | Exacerbation Rate After Treatment | P-value |
|---|---|---|---|
| With Inhaled Steroids | 69% | 33% | <0.01 |
| Without Inhaled Steroids | 58% | 25% | <0.01 |
Interdisciplinary Research Landscape and Perspectives
The study of carbocisteine-lysine is inherently interdisciplinary, drawing upon expertise from pharmacology, molecular biology, and clinical medicine. researchgate.net The investigation into its mucolytic effects involves principles of biochemistry and biophysics to understand its interaction with mucus glycoproteins. researchgate.net Concurrently, its antioxidant and anti-inflammatory actions are explored through the lens of immunology and cell biology, examining its influence on cellular signaling pathways and the production of inflammatory mediators. europeanreview.orgnih.gov
This interdisciplinary approach provides a comprehensive understanding of the compound's mechanisms of action. For instance, the observation that carbocisteine-lysine's therapeutic efficacy may be more attributable to its antioxidant and anti-inflammatory properties than its mucolytic effects underscores the importance of integrating different scientific perspectives. ncats.io The convergence of these research areas continues to shape our understanding of carbocisteine-lysine's potential applications in a range of chronic inflammatory diseases beyond the respiratory system, including cardiovascular and neurodegenerative disorders. ncats.io
Structure
2D Structure
Properties
IUPAC Name |
2-amino-3-(carboxymethylsulfanyl)propanoic acid;2,6-diaminohexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.C5H9NO4S/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-11-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGXGPWVLUSDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies for Carbocisteine Lysine
Direct Salt Formation Approaches
The most direct method for synthesizing carbocisteine-lysine involves a straightforward acid-base reaction between carbocisteine (B549337) and L-lysine. This approach is favored for its simplicity and the ability to produce the salt without complex intermediate steps.
A prominent method for the industrial preparation of carbocisteine-lysine salt involves its formation in an aqueous medium followed by isolation using spray drying technology. patsnap.comgoogle.com The process begins by mixing an aqueous solution of L-lysine with an aqueous solution of carbocisteine. google.com This mixture undergoes a salt-forming reaction, resulting in a product system containing the dissolved carbocisteine-lysine salt. patsnap.com
Following the reaction, the resulting salt solution is introduced into a spray dryer. patsnap.com This technique atomizes the liquid into fine droplets inside a hot gas chamber, leading to rapid evaporation of the water and the formation of a uniform, dry powder of the carbocisteine-lysine salt. google.com This method is advantageous as it can yield the final product without the need for crystallization and purification steps involving organic solvents like methanol (B129727) or ethanol (B145695), thus avoiding issues of residual solvents in the final product. patsnap.comgoogle.com The resulting powder is characterized by uniform particles. google.com
Alternative approaches mentioned in patent literature include crystallization using ethanol and catalytic synthesis with an ion exchange resin, the latter of which has reported yields of 87.3%. google.comgoogle.com Another technique utilizes bipolar membrane electrodialysis to prepare a pure L-lysine solution from L-lysine hydrochloride, which is then reacted with carbocisteine. google.com
The efficiency and quality of the direct salt formation process are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing yield and purity. Key variables include reactant concentrations, molar ratios, temperature, and reaction time. google.com
Research outlines preferred conditions for the aqueous salt-forming reaction. The molar ratio of L-lysine to carbocisteine is ideally maintained close to equimolar, with preferred ranges between 1:(0.8-1.2) and more specifically 1:(0.9-1.1). google.com The reaction is typically conducted at temperatures ranging from 20°C to 40°C, with an optimal range of 25°C to 35°C. google.com The duration of the salt-forming reaction is generally between 1 to 5 hours, with 2 to 4 hours being the preferred timeframe. google.com
The spray drying process is also subject to optimization. The inlet air temperature may be set between 100°C and 120°C, with the outlet temperature controlled between 80°C and 100°C. patsnap.com
| Parameter | Preferred Range | Optimal Range |
|---|---|---|
| Molar Ratio (L-lysine:Carbocisteine) | 1:(0.8-1.2) | 1:(0.9-1.1) |
| Reaction Temperature | 20-40°C | 25-35°C |
| Reaction Time | 1-5 hours | 2-4 hours |
| Carbocisteine Solution Concentration | 10-50% | 30-40% |
| Spray Dryer Inlet Temperature | 100-120°C | N/A |
| Spray Dryer Outlet Temperature | 80-100°C | N/A |
Precursor Chemistry and Amino Acid Derivatives
Understanding the synthesis and chemical properties of the individual components, carbocisteine and lysine (B10760008), is fundamental to the study of their salt and potential derivatives.
Carbocisteine, chemically known as S-carboxymethyl-L-cysteine, is a derivative of the amino acid L-cysteine. nih.gov Its synthesis is achieved through the alkylation (specifically, carboxymethylation) of L-cysteine. fengchengroup.com The standard procedure involves reacting L-cysteine with chloroacetic acid under alkaline conditions. fengchengroup.com This reaction results in the substitution of the hydrogen atom of the thiol group in cysteine with a carboxymethyl group from the chloroacetic acid. nih.gov The process may use L-cysteine hydrochloride as a starting material. Subsequent purification steps, such as recrystallization, are employed to obtain pure carbocisteine. fengchengroup.com
Lysine is an amino acid characterized by a primary ε-amino group on its side chain, in addition to the α-amino group at the N-terminus. nih.govnbinno.com This side-chain amino group is a key site for chemical modifications due to its nucleophilic nature. nih.govtaylorfrancis.com The reactivity of lysine's amino groups allows for the synthesis of a wide array of derivatives. nih.gov
The difference in the pKa values of the α-amino group (around 8) and the ε-amino group (around 10) allows for site-selective modifications by carefully controlling the reaction pH. nih.gov At near-physiological pH, the N-terminal α-amino group is more nucleophilic, while a pH range of 8.5–9.5 is optimal for targeting the lysine side chain. nih.gov
Common reagents for lysine modification include N-hydroxysuccinimide (NHS) esters, which react with the amino group to form stable amide bonds. rsc.orgresearchgate.net Other strategies include the use of isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives. nih.gov More recent research has explored reagents like N-phenylvinylsulfonamides for selective lysine modification via an aza-Michael addition reaction under basic conditions. rsc.org These chemical modification strategies are pivotal in fields like bioconjugation for attaching functional molecules to peptides and proteins at lysine residues. nih.govrsc.org
Structural Elucidation of Synthetic Products
The final product of the synthesis is the carbocisteine-lysine salt, a compound formed by the ionic interaction between the acidic carbocisteine and the basic lysine. nih.gov Structural elucidation confirms the identity of this product. The established chemical structure consists of one molecule of L-lysine and one molecule of S-carboxymethyl-L-cysteine. nih.gov Upon administration, the lysine moiety is cleaved, releasing the active S-carboxymethylcysteine molecule. vulcanchem.com
| Identifier | Value |
|---|---|
| Chemical Name | L-Lysine, compound with S-(carboxymethyl)-L-cysteine (1:1) |
| IUPAC Name | (2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid;(2S)-2,6-diaminohexanoic acid |
| CAS Number | 49673-81-6 |
| Molecular Formula | C₁₁H₂₃N₃O₆S |
| Molecular Weight | 325.38 g/mol |
Design and Synthesis of Novel Analogs and Derivatives
The design and synthesis of novel analogs and derivatives of the carbocisteine-lysine salt represent a strategic approach to modulate its physicochemical properties and biological activity. While research directly focused on derivatizing the intact salt is limited, a plethora of synthetic strategies applicable to its constituent amino acids, S-carboxymethyl-L-cysteine (carbocisteine) and L-lysine, provide a foundation for creating new chemical entities. These strategies primarily involve the modification of the carboxylic acid and amino functional groups present in both molecules.
Esterification of Carboxylic Acid Groups:
One common approach to creating derivatives of molecules containing carboxylic acids is through esterification. In the context of carbocisteine-lysine, both the carbocisteine and lysine moieties contain carboxyl groups that are amenable to this modification. The synthesis of such ester derivatives could potentially enhance the lipophilicity of the parent compound, which may influence its absorption and pharmacokinetic profile.
For instance, the synthesis of lysine esters can be achieved by heating α-amino-ε-caprolactam with an alcohol in the presence of an acid or base catalyst. This method offers a direct route to producing lysine esters in high yields. Similarly, the carboxylic acid groups of carbocisteine can be esterified using standard acid-catalyzed esterification protocols with various alcohols.
Table 1: Hypothetical Ester Derivatives of Carbocisteine-Lysine
| Derivative Name | Site of Modification | Potential Synthetic Approach |
|---|---|---|
| Carbocisteine-lysine monoethyl ester | Carboxyl group of carbocisteine or lysine | Acid-catalyzed esterification with ethanol |
Acylation of Amino Groups:
The amino groups of L-lysine (both α and ε) are nucleophilic and can be readily acylated to form amide derivatives. This strategy is widely used in the development of prodrugs to improve stability, alter solubility, or achieve targeted delivery. For example, N-acyl lysine derivatives have been synthesized and studied for various applications. The synthesis of N-acyl amino acid surfactants often involves the reaction of fatty acid chlorides or anhydrides with the amino acid under basic conditions.
Furthermore, the design of L-lysine-based prodrugs has been explored for targeted drug delivery. For example, Nε-feruloyl-S-(6-purinyl)-L-lysine and Nε-acryloyl-S-(6-purinyl)-L-lysine have been synthesized to target the colon. nih.gov These examples highlight the feasibility of selectively modifying the ε-amino group of lysine within the carbocisteine-lysine salt to attach other molecules of interest.
Table 2: Potential N-Acyl Derivatives of Carbocisteine-Lysine
| Derivative Name | Site of Modification | Reagent |
|---|---|---|
| Nε-acetyl-carbocisteine-lysine | Epsilon-amino group of lysine | Acetic anhydride |
Peptide Coupling and Bioconjugation:
The principles of peptide synthesis can be applied to couple other amino acids or peptides to the carbocisteine-lysine salt. The carboxylic acid and amino groups of both carbocisteine and lysine can serve as handles for peptide bond formation using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with activators such as N-hydroxysuccinimide (NHS). This approach could lead to the development of novel peptide-drug conjugates with tailored biological activities.
Bioconjugation techniques offer another avenue for creating derivatives. The primary amine of the lysine side chain is a common target for bioconjugation reactions, allowing for the attachment of various moieties, including fluorescent probes or targeting ligands.
Derivatization of the Thioether Linkage:
The thioether group in carbocisteine is another potential site for chemical modification. For instance, S-(2-carboxyethyl)-L-cysteine can be oxidized to its corresponding sulfoxide (B87167) diastereomers using hydrogen peroxide. mdpi.com This suggests that the sulfur atom in the carbocisteine component of the salt could be selectively oxidized to create sulfoxide or sulfone derivatives, which may exhibit altered biological properties.
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| Carbocisteine; lysine |
| S-carboxymethyl-L-cysteine |
| L-lysine |
| α-amino-ε-caprolactam |
| Nε-feruloyl-S-(6-purinyl)-L-lysine |
| Nε-acryloyl-S-(6-purinyl)-L-lysine |
| Dicyclohexylcarbodiimide (DCC) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| N-hydroxysuccinimide (NHS) |
| S-(2-carboxyethyl)-L-cysteine |
Molecular and Cellular Mechanisms of Action of Carbocisteine Lysine
Oxidative Stress Modulation and Antioxidant Mechanisms
Carbocisteine-lysine salt exerts its antioxidant effects through a multi-faceted approach that includes direct scavenging of harmful reactive oxygen intermediates, protection of the body's natural antioxidant defenses, modulation of enzyme activity involved in oxidant production, and preservation of DNA integrity.
Selective Scavenging of Reactive Oxygen Intermediates (ROIs) (e.g., Hypochlorous Acid, Hydroxyl Radicals)
Carbocisteine-lysine salt is an effective and selective scavenger of specific reactive oxygen intermediates (ROIs), particularly hypochlorous acid (HOCl) and the highly reactive hydroxyl radical (OH•). nih.govjle.com This scavenging activity is attributed to the reactivity of the thioether group within the carbocisteine (B549337) molecule. nih.govresearchgate.net In cell-free systems, SCMC-LYS demonstrates a potent, concentration-dependent reducing effect on HOCl. nih.gov This action results in the oxidation of the drug's thioether group to form a sulfoxide (B87167). nih.gov The scavenging capacity of carbocisteine-lysine salt against HOCl and OH• has been shown to be comparable to that of glutathione (B108866), a major endogenous antioxidant. researchgate.net This activity has been observed in both cell-free systems and in activated human polymorphonuclear neutrophils (PMNs), which are significant producers of ROIs during inflammation. nih.govjle.com
Protection of Endogenous Antioxidant Systems (e.g., α1-antitrypsin, Glutathione)
A critical aspect of carbocisteine-lysine salt's antioxidant action is its ability to protect vital endogenous antioxidant systems from oxidative damage. One of the most significant of these is its protection of alpha-1-antitrypsin (α1-AT), the primary serum protease inhibitor. nih.govjle.com Activated neutrophils produce potent oxidants like HOCl, which can inactivate α1-AT by oxidizing its methionyl residues. nih.gov This inactivation leads to uncontrolled activity of neutrophil elastase, a powerful enzyme that can damage lung tissue. nih.gov Carbocisteine-lysine salt demonstrates a concentration-dependent reduction of HOCl-mediated inhibition of α1-antitrypsin, thereby preserving its crucial protective function. nih.govnih.gov The scavenging activity of SCMC-LYS against HOCl is directly paralleled by this powerful protective effect on α1-AT. nih.govjle.com Furthermore, the reducing capacity of carbocisteine-lysine salt has been shown to be equivalent to that of glutathione (GSH), a key intracellular antioxidant, highlighting its significant role in bolstering the body's defense against oxidative stress. nih.gov
Modulation of Oxidative Enzyme Activity (e.g., Xanthine (B1682287) Oxidase)
Carbocisteine-lysine salt has been shown to modulate the activity of enzymes involved in the production of reactive oxygen species. Specifically, it can interfere with the conversion of xanthine dehydrogenase to the superoxide-producing xanthine oxidase. nih.gov In human lung endothelial cells cultured in the presence of elastase, a substance that can promote this conversion, carbocisteine-lysine salt (at a concentration of 0.16 mM) was found to decrease xanthine oxidase activity. nih.gov This reduction in enzyme activity leads to a decrease in the production of superoxide (B77818) and uric acid. nih.gov This mechanism suggests that carbocisteine-lysine salt can help to reduce oxidative stress at its source by limiting the generation of harmful radicals. nih.gov
DNA Integrity Preservation in Oxidative Environments
Carbocisteine-lysine salt demonstrates a protective effect on DNA integrity in environments characterized by high oxidative stress. nih.gov Research has shown that it can reduce the damage to DNA from healthy donors when exposed to bronchoalveolar lavage fluid from patients with chronic obstructive pulmonary disease (COPD), a condition associated with significant oxidative stress. nih.gov Furthermore, in human serum subjected to ultrasound, which induces clastogenic (DNA-damaging) activity, carbocisteine-lysine salt was able to quench this activity at concentrations as low as 2.5 mM. nih.govsemanticscholar.org In comparison, N-acetylcysteine (NAC), another antioxidant, required a concentration of 5 mM to begin protecting DNA from radical damage under similar conditions. nih.gov
Anti-inflammatory Pathways and Immunomodulation
Beyond its direct antioxidant effects, carbocisteine-lysine salt actively modulates inflammatory pathways, primarily by regulating the expression of key signaling molecules such as cytokines and chemokines.
Cytokine and Chemokine Expression Regulation (e.g., IL-6, IL-8, IL-1β, TNF-α)
Carbocisteine-lysine salt has demonstrated significant anti-inflammatory properties by modulating the production and expression of various pro-inflammatory cytokines and chemokines. nih.goveuropeanreview.org It has been shown to reduce the production of interleukin-8 (IL-8), a major chemokine responsible for recruiting neutrophils to sites of inflammation. nih.govjle.com This inhibition of IL-8 production is linked to the compound's ability to scavenge hydroxyl radicals (OH•), as intracellular OH• is known to mediate IL-8 production. nih.govresearchgate.net Studies have shown that carbocisteine-lysine salt significantly reduces IL-8 production in stimulated human peripheral blood mononuclear cells. nih.govjle.com
In addition to IL-8, carbocisteine has been found to decrease the expression and release of other key inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.govmdpi.com For instance, treatment with carbocisteine-lysine salt for six months in patients with COPD led to a marked reduction in exhaled IL-6 levels. nih.govcore.ac.uknih.gov It has also been shown to reduce the production of IL-1β and IL-6 following respiratory syncytial virus (RSV) infection in human tracheal epithelial cells. mdpi.com Furthermore, carbocisteine can attenuate TNF-α-induced inflammation in human alveolar epithelial cells. europeanreview.org These effects are associated with the inhibition of key signaling pathways like NF-κB and ERK1/2 MAPK, which are central to the inflammatory response. europeanreview.org
Table 1: Summary of Carbocisteine-Lysine's Effects on Inflammatory Mediators
| Mediator | Effect of Carbocisteine-Lysine | Associated Condition/Model |
|---|---|---|
| IL-8 | ↓ Reduction in production/release | Stimulated human peripheral blood mononuclear cells nih.govresearchgate.net; IL-1β-induced airway epithelial cells nih.gov |
| IL-6 | ↓ Reduction in exhaled levels/production | COPD patients nih.govcore.ac.uknih.gov; RSV-infected tracheal epithelial cells mdpi.com |
| IL-1β | ↓ Reduction in production | RSV-infected tracheal epithelial cells mdpi.com |
| TNF-α | ↓ Attenuation of induced inflammation | Human alveolar epithelial cells europeanreview.org |
Signaling Pathway Modulation
Carbocisteine has been shown to influence several critical intracellular signaling pathways involved in inflammation. nih.govnih.gov Research indicates that its anti-inflammatory effects are mediated, in part, through the suppression of the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.govnih.govdrugbank.com
In human alveolar epithelial cells, carbocisteine has been observed to decrease the phosphorylation of both NF-κB p65 and ERK1/2, which is induced by inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) and hydrogen peroxide. nih.govnih.govdrugbank.com This inhibition of phosphorylation subsequently prevents the translocation of the p65 subunit of NF-κB into the nucleus. nih.govdrugbank.com As a result, the transcriptional activity of NF-κB is diminished, leading to a dose-dependent suppression of pro-inflammatory cytokine and chemokine production, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), TNF-α, Monocyte Chemoattractant Protein-1 (MCP-1), and Macrophage Inflammatory Protein-1β (MIP-1β). nih.gov
The Phosphoinositide 3-kinase (PI3K)-AKT pathway is another crucial signaling cascade involved in cell survival, proliferation, and inflammation. mdpi.comcellsignal.com While direct modulation of the PI3K-AKT pathway by carbocisteine-lysine is an area of ongoing investigation, its known effects on the interconnected NF-κB and MAPK pathways suggest a potential for broader influence on cellular inflammatory responses.
| Signaling Pathway | Key Protein/Target | Observed Effect of Carbocisteine | Downstream Consequence |
|---|---|---|---|
| NF-κB | p65 subunit | Decreased phosphorylation and nuclear translocation nih.govdrugbank.com | Inhibition of pro-inflammatory gene transcription nih.gov |
| ERK1/2 MAPK | ERK1/2 | Decreased phosphorylation nih.govnih.gov | Reduced inflammatory response nih.gov |
Leukocyte Recruitment and Migration Attenuation
Carbocisteine-lysine has demonstrated the ability to attenuate the recruitment and migration of key inflammatory leukocytes. nih.gov Studies have shown that oral administration of carbocisteine-lysine salt monohydrate significantly reduces neutrophil infiltration into the airway lumen in response to inflammatory stimuli such as interleukin-1 beta. nih.gov Furthermore, it inhibits the formation of pleural exudate and the associated leukocyte recruitment. nih.gov
This anti-inflammatory action extends to various models of airway inflammation. nih.gov For instance, in cigarette smoke-induced airway hyperresponsiveness, both oral and aerosol administration of carbocisteine-lysine salt monohydrate have been shown to reduce the recruitment of inflammatory cells into the bronchoalveolar lavage fluid. nih.gov While the primary focus of existing research has been on neutrophils, the broader anti-inflammatory effects of carbocisteine suggest a potential to modulate the activity of other leukocytes, such as macrophages and eosinophils, which are also critical players in chronic respiratory diseases.
Endothelial Cell Responses to Inflammatory Stimuli
The vascular endothelium plays a crucial role in the inflammatory process by regulating leukocyte trafficking and the passage of fluid and proteins into tissues. uic.edu Inflammatory mediators can induce endothelial activation, leading to increased expression of adhesion molecules and enhanced permeability. Carbocisteine-lysine salt has been shown to possess antioxidant properties that can protect endothelial cells from inflammatory damage. nih.gov
In vitro studies using human lung endothelial cells have shown that carbocisteine-lysine salt can decrease the activity of xanthine oxidase, an enzyme that generates reactive oxygen species, in the presence of elastase, an inflammatory enzyme. nih.gov By reducing oxidative stress, carbocisteine may help to preserve endothelial function and mitigate the pro-inflammatory responses of these cells, although further research is needed to fully elucidate the direct effects on endothelial cell signaling and adhesion molecule expression.
Mucoregulatory and Epithelial Cell Interactions
Mucin Glycoprotein (B1211001) Composition Modulation
A primary mechanism of carbocisteine's mucoregulatory action is its ability to modulate the composition of mucin glycoproteins. nih.gov In pathological conditions such as chronic obstructive pulmonary disease, there is often an imbalance in the types of mucins produced, with an increase in fucomucins relative to sialomucins, contributing to increased mucus viscosity. nih.gov Carbocisteine acts to normalize this balance by increasing the production of sialomucins and reducing fucomucins. nih.gov This alteration in the sialomucin-to-fucomucin ratio is believed to be a key factor in the restoration of normal mucus viscoelasticity. nih.gov
Sialyl Transferase Activity Regulation
The modulation of mucin composition by carbocisteine is linked to its influence on the activity of glycosyltransferases, particularly sialyltransferase. nih.govnih.gov Sialyltransferases are enzymes responsible for adding sialic acid residues to glycoprotein chains, a key step in the synthesis of sialomucins. nih.gov Research suggests that carbocisteine stimulates intracellular sialyltransferase activity. nih.gov
In studies on rats with bronchitis induced by sulfur dioxide exposure, administration of carbocisteine resulted in a significant increase in the activity of sialyltransferase in lung tissue. nih.govresearchgate.net This effect was observed in the Golgi-containing fraction of lung homogenates, which is consistent with the intracellular site of mucin glycosylation. nih.gov By enhancing sialyltransferase activity, carbocisteine promotes the synthesis of sialomucins, thereby helping to normalize the composition of airway mucus. nih.govnih.gov
| Mechanism | Enzyme/Process Affected | Outcome |
|---|---|---|
| Mucin Glycoprotein Composition Modulation | Balance between sialomucins and fucomucins | Increased sialomucin-to-fucomucin ratio, normalizing mucus viscosity nih.gov |
| Sialyl Transferase Activity Regulation | Intracellular sialyltransferase activity | Increased synthesis of sialomucins nih.govnih.gov |
Ion Transport Modulation Across Epithelia
Carbocisteine-lysine salt has been shown to modulate ion transport across respiratory epithelial cells, which can influence airway surface liquid hydration and mucus clearance. nih.gov Specifically, S-Carbocisteine-lysine salt monohydrate has been found to activate a chloride (Cl-) channel in human respiratory epithelial cells. nih.gov
This channel has been identified as the Cystic Fibrosis Transmembrane conductance Regulator (CFTR) channel. nih.gov Studies using the patch-clamp technique have demonstrated that carbocisteine-lysine salt maximally stimulates the activity and density of this cAMP-dependent Cl- channel. nih.gov Interestingly, the activation appears to be indirect, as direct application to the membrane patch has limited effect. nih.gov The activation of CFTR-like channels by carbocisteine-lysine can promote Cl- secretion, which in turn drives fluid secretion into the airway lumen, potentially aiding in the hydration and clearance of mucus.
Ciliary Function Enhancement Research
Carbocisteine-lysine salt has been the subject of research regarding its capacity to enhance mucociliary clearance, a critical defense mechanism of the respiratory system. Studies indicate that its effects are not merely limited to the regulation of mucus viscosity but also extend to the direct stimulation of ciliary activity. researchgate.netnih.gov The compound has been shown to improve ciliary function by increasing both the ciliary beat frequency (CBF) and the ciliary bend angle (CBA) or amplitude. nih.govnih.gov
The molecular underpinnings of this enhancement are multifaceted. Research has identified two primary pathways through which carbocisteine exerts its effects: an elevation in intracellular pH (pHi) and a decrease in the intracellular chloride ion concentration ([Cl⁻]i). nih.govmdpi.com
The Intracellular pH (pHi) Pathway : This mechanism is dependent on the presence of CO₂/HCO₃⁻. Carbocisteine stimulates the activity of the Na⁺/HCO₃⁻ cotransporter (NBC), leading to an influx of bicarbonate ions. This influx raises the intracellular pH. An elevation in pHi has been shown to increase both CBF and CBA by approximately 10%. nih.govmdpi.com
The Intracellular Chloride ([Cl⁻]i) Pathway : This pathway operates independently of CO₂/HCO₃⁻. Carbocisteine activates chloride channels, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), promoting the efflux of Cl⁻ ions from the cell. nih.govnih.govnih.gov The resulting decrease in intracellular chloride concentration leads to a significant increase in the ciliary bend angle, with studies reporting a rise of about 20% to 30%. nih.govmdpi.comnih.gov
These coordinated actions on intracellular ion concentrations directly impact the machinery of the cilia, leading to more robust and effective beating. This improved mechanical action enhances the transport and clearance of mucus, along with trapped pathogens and particles, from the airways. mdpi.comnih.gov
| Parameter | Effect Observed | Key Molecular Mechanism | Source |
|---|---|---|---|
| Ciliary Beat Frequency (CBF) | Increase of ~10% | Elevation of intracellular pH (pHi) via Na⁺/HCO₃⁻ cotransporter (NBC) activation | nih.gov |
| Ciliary Bend/Beat Angle (CBA) / Ciliary Beat Distance (CBD) | Increase of 20-30% | Decrease in intracellular Cl⁻ concentration ([Cl⁻]i) via activation of Cl⁻ channels (including CFTR) | nih.govmdpi.comnih.gov |
| Overall Ciliary Motility | Enhanced mucus and microbead transport | Combined effect of increased CBF and CBA/CBD | researchgate.netnih.gov |
Antimicrobial and Antiviral Interaction Mechanisms
Beyond its mucoregulatory and ciliary-enhancing properties, carbocisteine-lysine demonstrates significant antimicrobial and antiviral activities through various interaction mechanisms. It interferes with the ability of pathogens to replicate and adhere to host cells, a critical first step in establishing infection. mdpi.com
Carbocisteine has demonstrated a broad spectrum of antiviral effects against common respiratory viruses. researchgate.netresearchgate.netnih.gov Its mechanisms involve interfering with viral entry into host cells and inhibiting subsequent replication.
Rhinovirus (RV) : Studies on human tracheal epithelial cells have shown that carbocisteine reduces the viral titers and cellular RNA levels of both major group (RV14) and minor group (RV2) rhinoviruses. ersnet.orgnih.gov It achieves this by inhibiting the expression of Intercellular Adhesion Molecule-1 (ICAM-1), the receptor for the major RV group, and by blocking the entry of viral RNA into endosomes, a crucial step for viral uncoating and replication. nih.goversnet.org
Respiratory Syncytial Virus (RSV) : In human tracheal epithelial cells infected with RSV, carbocisteine has been found to reduce viral titers, the amount of viral RNA, and the secretion of pro-inflammatory cytokines. nih.govnih.gov The mechanism is linked to the downregulation of ICAM-1 expression, which also serves as a receptor for RSV. nih.gov
Influenza Virus : Research in animal models has shown that carbocisteine can significantly attenuate the replication of Influenza A virus in the lungs. atsjournals.orgdoi.org This suggests an in vivo protective effect against influenza infection. doi.org
SARS-CoV-2 : The mechanisms of carbocisteine may also be relevant to SARS-CoV-2. By improving mucociliary clearance, it can help reduce the entry of the virus into the lower airways. mdpi.com Its antioxidant and anti-inflammatory properties may also mitigate the cellular stress and cytokine release associated with COVID-19. researchgate.netnih.gov
| Virus | Observed Effect | Proposed Mechanism of Action | Source |
|---|---|---|---|
| Rhinovirus (RV) | Reduced viral titers and RNA levels. | Inhibition of ICAM-1 expression and blockage of viral RNA entry into endosomes. | ersnet.orgnih.gov |
| Respiratory Syncytial Virus (RSV) | Reduced viral titers, RNA, and pro-inflammatory cytokines. | Reduction in the expression of the ICAM-1 receptor. | nih.govnih.gov |
| Influenza A Virus | Significantly attenuated viral replication in vivo. | Direct inhibition of viral replication in the airways. | doi.org |
| SARS-CoV-2 | Potential to reduce viral entry into lower airways. | Improved mucociliary clearance and anti-inflammatory effects. | researchgate.netmdpi.com |
A key strategy by which carbocisteine-lysine limits infection is by altering the landscape of host cell surface receptors that pathogens exploit for attachment.
Intercellular Adhesion Molecule-1 (ICAM-1) : This glycoprotein is a crucial adhesion receptor on the surface of epithelial cells. nih.gov Its expression is often upregulated during inflammation, which paradoxically increases susceptibility to certain infections. nih.gov ICAM-1 is the primary receptor for the majority of human rhinoviruses and is also utilized by RSV. nih.govnih.gov Research has consistently shown that carbocisteine reduces the expression of ICAM-1 on human tracheal epithelial cells. nih.goversnet.orgnih.gov By downregulating this key receptor, carbocisteine effectively reduces the available docking sites for these viruses, thereby inhibiting the initial step of infection. mdpi.comnih.gov
Sialic Acid Receptors : Sialic acids are terminal monosaccharides on cell surface glycoproteins and glycolipids that serve as the primary receptors for influenza viruses. mdpi.com Avian influenza viruses typically bind to α-2,3-linked sialic acids, while human influenza viruses prefer α-2,6-linked variants. biorxiv.org While direct modulation of sialic acid expression by carbocisteine is not as extensively documented as its effect on ICAM-1, its established anti-influenza activity suggests it may interfere with the virus-receptor interaction. researchgate.net This could occur through various indirect mechanisms, such as altering the mucus layer that shields these receptors or modifying the inflammatory environment that can influence receptor presentation.
Carbocisteine-lysine also demonstrates an ability to interfere with bacterial colonization of the respiratory tract. Adherence of bacteria to the epithelial lining is a prerequisite for infection and biofilm formation.
Streptococcus pneumoniae : This bacterium is a common cause of respiratory infections. In vitro studies have demonstrated that carbocisteine significantly reduces the attachment of S. pneumoniae to human pharyngeal epithelial cells. nih.govnih.gov The compound appears to act on both the host cells and the bacteria, reducing the capacity of the pneumococcus to adhere. nih.gov Furthermore, it can promote the detachment of bacteria that have already adhered to the epithelial surface. nih.gov
Moraxella catarrhalis : As another significant respiratory pathogen, M. catarrhalis colonization can be a precursor to infections like otitis media and exacerbations of chronic obstructive pulmonary disease. smw.ch Research indicates that carbocisteine can modulate the attachment of M. catarrhalis to epithelial cells, thereby reducing the bacterial load on mucosal surfaces. nih.gov
By inhibiting this crucial initial step of bacterial adhesion, carbocisteine helps to prevent the establishment of infections and the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate.
| Bacterium | Effect on Adherence | Target Cells | Source |
|---|---|---|---|
| Streptococcus pneumoniae | Significantly reduced attachment and increased detachment. | Human pharyngeal epithelial cells | nih.govnih.gov |
| Moraxella catarrhalis | Modulated and reduced attachment. | Epithelial cells | nih.gov |
Preclinical and in Vitro Investigation Methodologies
Cell-Free System Assays
In vitro cell-free assays are fundamental in elucidating the direct chemical properties of a compound, independent of cellular metabolic processes. For Carbocisteine (B549337) lysine (B10760008) salt, these assays have been pivotal in characterizing its antioxidant capabilities.
Carbocisteine lysine salt monohydrate (CLS) has demonstrated significant antioxidant activity by directly scavenging various reactive oxygen species (ROS). Studies have shown that CLS is an effective and selective scavenger of hypochlorous acid (HOCl) and the hydroxyl radical (OH•) nih.govnih.gov. This scavenging activity is attributed to the reactivity of the thioether group within the carbocisteine molecule nih.govnih.gov.
In comparative studies, CLS has shown greater efficacy as an in vitro scavenger compared to N-acetylcysteine (NAC) and glutathione (B108866) (GSH) nih.gov. For instance, CLS was able to quench clastogenic activity induced in human serum by ultrasound at concentrations as low as 2.5 mM, whereas NAC required concentrations starting from 5 mM to protect DNA from radical damage nih.govresearchgate.net.
Further investigations in cell-free systems have confirmed the scavenger effects of carbocisteine on hydrogen peroxide (H₂O₂), HOCl, OH•, and peroxynitrite (ONOO⁻) accegen.com. The antioxidant activity was evaluated in various oxygen radical-producing systems, including bronchoalveolar lavage (BAL) fluid from patients with chronic obstructive pulmonary disease (COPD) and ultrasound-treated human serum nih.govresearchgate.net. In these systems, CLS effectively reduced DNA damage nih.gov. The scavenger capacity of Carbocisteine lysine salt against HOCl and OH• was found to be comparable to that of GSH, a major endogenous antioxidant nih.gov.
Table 1: Reactive Oxygen Species Scavenging Activity of Carbocisteine Lysine Salt
| Reactive Oxygen Species | Scavenging Effect | Reference |
|---|---|---|
| Hydroxyl radical (OH•) | Effective scavenger | nih.govnih.gov |
| Hypochlorous acid (HOCl) | Effective scavenger | nih.govnih.govaccegen.com |
| Hydrogen peroxide (H₂O₂) | Scavenger effect observed | accegen.com |
| Peroxynitrite (ONOO⁻) | Scavenger effect observed | accegen.com |
Carbocisteine lysine salt has been investigated for its effects on enzyme activity, particularly its role in inhibiting enzymes that produce reactive oxygen species. A key enzyme in this context is xanthine (B1682287) oxidase (XO), which catalyzes the oxidation of hypoxanthine and xanthine, producing uric acid and superoxide (B77818) radicals nih.gov.
Table 2: Effect of Carbocisteine Lysine Salt on Xanthine Oxidase Activity
| Experimental System | Concentration of CLS | Observed Effect | Reference |
|---|---|---|---|
| Human lung endothelial cells + elastase | 0.16 mM | Decreased xanthine oxidase activity | nih.govresearchgate.net |
Cell Culture Models
Cell culture models provide a controlled environment to study the effects of compounds on specific cell types, mimicking physiological and pathological conditions. Various airway and lung cell lines have been employed to investigate the mechanisms of action of Carbocisteine lysine salt.
The human bronchial epithelial cell line 16-HBE has been used to study the effects of carbocisteine on inflammation and senescence processes stimulated by cigarette smoke extract (CSE). In CSE-stimulated 16-HBE cells, carbocisteine was shown to reduce the expression of Toll-like receptor 4 (TLR4), lipopolysaccharide (LPS) binding, and the expression of the senescence marker p21 nih.gov. It also decreased the IL-1-stimulated release of IL-8 mRNA and protein, which in turn reduced the chemotactic migration of neutrophils nih.gov. Furthermore, carbocisteine has been shown to ameliorate oxidant-induced apoptosis in 16HBE cells nih.gov.
In the NCI-H292 human lung mucoepidermoid carcinoma cell line, which is known to overexpress MUC5AC mucin, L-carbocisteine was found to reduce human neutrophil elastase (HNE)-induced MUC5AC mRNA expression and protein secretion nih.gov. This effect was associated with a reduction in HNE-induced ROS production in the cells nih.gov. Another study on NCI-H292 cells demonstrated that carbocisteine could inhibit the tumor necrosis factor-alpha (TNF-α)-induced overexpression of sialyl-Lewis x epitopes on mucins by inhibiting the activity of phosphatidyl inositol-specific phospholipase C (PI-PLC) nih.gov. Carbocisteine also inhibited the release of IL-8 and IL-6 from IL-1 beta-induced NCI-H292 cells accegen.com.
The A549 human alveolar epithelial cell line has been used to investigate the anti-inflammatory effects of carbocisteine against hydrogen peroxide (H₂O₂)-induced injury. In this model, carbocisteine increased cell viability and decreased the levels of lactate dehydrogenase (LDH), IL-6, and IL-8 in the supernatant nih.gov. It also dose-dependently decreased the mRNA levels of IL-6, IL-8, TNF-α, IP-10, and MIP-1β nih.gov. The mechanism was found to involve the attenuation of NF-κB p65 and ERK1/2 phosphorylation and the inhibition of nuclear translocation of pNF-κB p65 nih.gov. In TNF-α-stimulated A549 cells, carbocisteine also significantly reduced the production of IL-6 and IL-8 nih.gov.
Table 3: Summary of Carbocisteine Lysine Salt Effects on Airway Epithelial Cell Lines
| Cell Line | Stimulus | Key Findings | Reference |
|---|---|---|---|
| 16-HBE | Cigarette Smoke Extract (CSE) | Reduced TLR4, LPS binding, p21 expression, and IL-8 release. | nih.gov |
| NCI-H292 | Human Neutrophil Elastase (HNE) | Reduced MUC5AC expression and ROS production. | nih.gov |
| NCI-H292 | Tumor Necrosis Factor-alpha (TNF-α) | Inhibited sialyl-Lewis x overexpression via PI-PLC inhibition. | nih.gov |
| A549 | Hydrogen Peroxide (H₂O₂) | Attenuated inflammatory injury via NF-κB and ERK1/2 pathways. | nih.gov |
| A549 | Tumor Necrosis Factor-alpha (TNF-α) | Reduced production of IL-6 and IL-8. | nih.gov |
Studies on human endothelial cells cultured from the pulmonary artery have provided insights into the antioxidant mechanism of Carbocisteine lysine salt. When these cells were incubated with elastase, a known inducer of oxidative stress, the addition of CLS (0.16 mM) resulted in a decrease in xanthine oxidase activity nih.govresearchgate.net. This suggests a protective effect of CLS on the vascular endothelium by mitigating the production of superoxide radicals, which are implicated in endothelial dysfunction mdpi.com.
The immunomodulatory and antioxidant effects of Carbocisteine lysine salt have been explored using peripheral blood mononuclear cells (PBMCs). In stimulated human PBMCs, Carbocisteine lysine salt significantly reduced the production of Interleukin-8 (IL-8), a major mediator of neutrophil recruitment in inflammatory diseases nih.govnih.gov. This reduction in IL-8 production occurred in the same concentration range that was effective in scavenging hydroxyl radicals, suggesting a link between its antioxidant and anti-inflammatory activities nih.govnih.gov. The scavenger effects of Carbocisteine lysine salt were also observed in activated human polymorphonuclear neutrophils (PMNs) nih.govnih.gov.
In studies involving alveolar macrophages (AMs), carbocisteine has been shown to promote the clearance of apoptotic cells (efferocytosis) . In vitro, carbocisteine enhanced both the binding and phagocytosis of apoptotic cells by AMs isolated from mice. This was associated with a decrease in fucose residues on the surface of the macrophages .
Table 4: Effects of Carbocisteine Lysine Salt on Immune Cells
| Cell Type | Key Findings | Reference |
|---|---|---|
| Peripheral Blood Mononuclear Cells (PBMCs) | Reduced IL-8 production. | nih.govnih.gov |
| Polymorphonuclear Neutrophils (PMNs) | Demonstrated scavenger activity. | nih.govnih.gov |
| Alveolar Macrophages (AMs) | Promoted phagocytosis of apoptotic cells. |
Induced Oxidative Stress and Inflammatory Models in vitro
In vitro studies have been instrumental in elucidating the antioxidant and anti-inflammatory properties of Carbocisteine lysine salt monohydrate (CLS). The compound has demonstrated a capacity to act as a selective scavenger of potent reactive oxygen intermediates (ROIs), such as hypochlorous acid (HOCl) and hydroxyl radicals (OH•) jle.comresearchgate.net. This scavenger activity is linked to the reactivity of its thioether group jle.comresearchgate.net.
One key finding is the ability of CLS to protect α1-antitrypsin, a major serum protease inhibitor, from inactivation by HOCl, thereby preserving its function in regulating tissue-degrading enzymes researchgate.net. In models using cultured human lung endothelial cells, CLS was found to decrease the activity of xanthine oxidase, an enzyme that produces superoxide radicals. This suggests CLS may interfere with the conversion of xanthine dehydrogenase into its superoxide-producing form researchgate.netnih.gov.
Furthermore, investigations using stimulated human peripheral blood mononuclear cells (PBMCs) have shown that CLS can significantly reduce the production of interleukin-8 (IL-8), a major chemokine responsible for recruiting neutrophils to sites of inflammation jle.comresearchgate.net. This inhibition of IL-8 production appears to be related to the compound's ability to scavenge hydroxyl radicals researchgate.net. In other models using A549 human alveolar epithelial cells, carbocisteine has been observed to inhibit the transcriptional activity of NF-κB induced by tumor necrosis factor-alpha (TNF-α), a key regulator of the inflammatory response researchgate.net.
| Model System | Inducing Agent | Key Findings |
| Cell-free systems | HOCl, OH• | Selective scavenger of hypochlorous acid and hydroxyl radicals jle.comresearchgate.net. |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Stimulants | Significantly reduced production of Interleukin-8 (IL-8) jle.comresearchgate.net. |
| Human Lung Endothelial Cells | Elastase | Decreased xanthine oxidase activity, suggesting interference with superoxide production researchgate.netnih.gov. |
| A549 Alveolar Epithelial Cells | TNF-α | Inhibited TNF-α-induced transcriptional activity of NF-κB researchgate.net. |
| In vitro assay | HOCl | Protected α1-antitrypsin from oxidative inactivation researchgate.net. |
Viral and Bacterial Infection Models in vitro
The effects of carbocisteine have also been evaluated in in vitro models of respiratory infections. Studies have demonstrated its potential to interfere with viral and bacterial processes. In models utilizing human tracheal epithelial cells, carbocisteine has been shown to reduce the entry of rhinovirus RNA and decrease the levels of intercellular adhesion molecule-1 (ICAM-1), the receptor used by the majority of rhinoviruses to enter cells nih.gov.
In the context of other viral pathogens, carbocisteine has been found to reduce the release of inflammatory cytokines from tracheal epithelial cells infected with respiratory syncytial virus (RSV) nih.gov. For influenza virus, research indicates that carbocisteine can decrease the expression of the virus nucleoprotein, which is an indicator of reduced viral replication researchgate.net. These findings suggest that beyond its mucoregulatory functions, carbocisteine may directly impact the lifecycle and inflammatory consequences of common respiratory viruses nih.govresearchgate.net. Additionally, some evidence suggests it may suppress the adherence of bacterial pathogens to cells, potentially limiting secondary bacterial infections nih.gov.
| Pathogen | Cell Model | Key Findings |
| Human Rhinovirus | Human Tracheal Epithelial Cells | Reduced ICAM-1 levels and rhinovirus RNA entry nih.gov. |
| Respiratory Syncytial Virus (RSV) | Human Tracheal Epithelial Cells | Reduced the release of inflammatory cytokines nih.gov. |
| Influenza Virus | Macrophages | Decreased expression of virus nucleoprotein, indicating reduced viral replication researchgate.netatsjournals.org. |
| Bacterial Pathogens | General models | Suggested suppression of pathogen adherence to cells nih.gov. |
Ex Vivo Tissue Models (e.g., Bronchoalveolar Lavage Fluid Analysis)
Ex vivo analyses, particularly of bronchoalveolar lavage (BAL) fluid, provide a bridge between in vitro experiments and in vivo animal models. In studies using BAL fluid obtained from patients with Chronic Obstructive Pulmonary Disease (COPD), the addition of Carbocisteine lysine salt was shown to reduce the oxidative activity of the fluid and mitigate DNA damage in healthy lymphocytes exposed to it researchgate.netnih.govresearchgate.netsemanticscholar.org.
This methodology has also been applied in animal studies. In guinea pigs exposed to cigarette smoke, analysis of BAL fluid revealed that carbocisteine treatment reduced the recruitment of inflammatory cells into the airways nih.gov. Similarly, in a rat model of airway inflammation induced by sulfur dioxide (SO2) exposure, carbocisteine administration led to a reduction in inflammatory markers within the BAL fluid, including inflammatory cells, free radicals, elastase activity, and specific mucus glycoprotein (B1211001) components like fucose and sialic acid researchgate.netnih.gov. These ex vivo findings corroborate the anti-inflammatory and antioxidant effects observed in cellular models.
Animal Model Studies (Mechanistic Focus)
Animal models are crucial for understanding the integrated physiological effects of Carbocisteine lysine salt in a complex biological system, with a focus on the mechanisms underlying its therapeutic actions.
Induced Airway Inflammation Models (e.g., IL-1β, Carrageenan, LPS)
To investigate its anti-inflammatory mechanisms, Carbocisteine lysine salt monohydrate has been tested in various rodent models of induced inflammation. In rats, oral administration of the compound significantly reduced the infiltration of neutrophils into the airway lumen following intratracheal injection of the pro-inflammatory cytokine Interleukin-1β (IL-1β) nih.gov.
Smoke-Induced Lung Injury Models
Given the strong link between smoking and chronic respiratory diseases, smoke-induced lung injury models are particularly relevant. In guinea pigs, both oral and aerosol administration of Carbocisteine lysine salt monohydrate was able to reduce the airway hyperresponsiveness and cellular recruitment in the airways caused by exposure to cigarette smoke nih.gov.
More complex models combining cigarette smoke (CS) exposure with influenza virus infection in mice have been used to simulate acute exacerbations of COPD atsjournals.org. In these studies, carbocisteine treatment was found to suppress multiple facets of lung injury, including inflammatory cell infiltration, pulmonary edema, oxidative stress, and goblet cell hyperplasia (an indicator of mucus overproduction) researchgate.netresearchgate.netatsjournals.org. In a chronic mouse model of COPD induced by long-term CS and LPS exposure, carbocisteine also showed protective effects against the development of emphysema nih.gov.
Assessment of Cellular Infiltrates and Cytokine Profiles
A key focus of animal model studies is the detailed analysis of changes in cellular populations and cytokine levels following treatment. Across different models, carbocisteine has been shown to consistently reduce the infiltration of inflammatory cells, particularly neutrophils, into the airways and lung tissue nih.govfrontiersin.org.
Analysis of cytokine profiles in these models reveals a modulation of both pro- and anti-inflammatory mediators. In COPD mouse models, carbocisteine treatment led to decreased levels of pro-inflammatory cytokines such as IL-6, TNF-α, and keratinocyte-derived cytokine (KC) in both BAL fluid and lung tissue nih.govresearchgate.net. Concurrently, studies have reported that carbocisteine can upregulate the anti-inflammatory cytokine IL-10, suggesting a mechanism that not only suppresses inflammation but also promotes its resolution researchgate.netfrontiersin.org.
| Animal Model | Inducing Agent(s) | Key Mechanistic Findings |
| Rat | Interleukin-1β (IL-1β) | Significantly reduced neutrophil infiltration into the airway lumen nih.gov. |
| Rat | Carrageenan | Inhibited pleural exudate formation and leukocyte recruitment nih.gov. |
| Guinea Pig | Cigarette Smoke | Reduced airway hyperresponsiveness and inflammatory cell recruitment in BAL fluid nih.gov. |
| Mouse | Cigarette Smoke + Influenza Virus | Suppressed inflammatory infiltration, pulmonary edema, and mucus overproduction researchgate.netatsjournals.org. |
| Mouse | Cigarette Smoke + Lipopolysaccharide (LPS) | Attenuated inflammation, protected against emphysema, and decreased pro-inflammatory cytokines (IL-6, KC, TNF-α) nih.govresearchgate.net. |
Mucociliary Transport Velocity Studies in vivonih.gov
In vivo investigations into the effects of carbocisteine and its lysine salt on mucociliary transport velocity have been conducted in both animal models and human subjects with chronic respiratory diseases. These studies are crucial for understanding the compound's ability to improve the clearance of mucus from the airways, a key mechanism in respiratory defense.
A common method employed in preclinical studies is the frog palate preparation. This ex vivo model uses the ciliated epithelium of a frog's palate, which is functionally similar to that of the mammalian respiratory tract, to measure the transport rate of mucus samples. The velocity at which a mucus sample is transported across the palate is compared to the transport velocity of the frog's own mucus, yielding a relative transport rate. nih.gov
One such study investigated the effect of carbocisteine in a rat model of sulfur dioxide (SO2)-induced bronchitis. In this double-blind study, rats with induced hypersecretion were administered carbocisteine orally for 15 days. The mucus transport rate was then measured using the frog palate technique. The results demonstrated a statistically significant improvement in the mucociliary transport rate in the treated group compared to the untreated group. researchgate.net
| Group | Mean Mucus Relative Transport Rate | Standard Deviation | Significance (p-value) |
|---|---|---|---|
| Untreated (Distilled Water) | 0.60 | ± 0.17 | < 0.01 |
| Carbocisteine-Treated | 0.73 | ± 0.14 |
Clinical studies in human patients with chronic bronchitis have also provided evidence for the positive effects of carbocisteine lysine salt on mucociliary clearance. nih.govnih.gov In one study, patients with chronic bronchitis were treated with carbocisteine-lysine. The investigation revealed significant increases in mucociliary transport at the end of the treatment period, with a noteworthy finding that these improvements were sustained even 8 days after the cessation of treatment. nih.gov This suggests a lasting "post-mucoactive" effect.
| Time Point | Percentage Increase in Mucociliary Transport |
|---|---|
| End of Treatment | +41% |
| 4 Days Post-Treatment | +31% |
| 8 Days Post-Treatment | +34% |
It is important to note that not all studies have demonstrated an acute effect. A double-blind, placebo-controlled crossover study involving healthy non-smokers, smokers with small airway disease, and subjects with chronic obstructive bronchitis measured tracheal mucus velocity before and after a single dose of S-carboxymethylcysteine. The results showed no significant change in tracheal mucus velocity in any of the groups after either the active drug or placebo, suggesting the drug may not have an acute effect on mucus transport. nih.gov
The mechanism by which carbocisteine improves mucociliary function is thought to be multifactorial. Beyond its mucoregulatory properties, which involve restoring the balance between different types of mucins, carbocisteine is also believed to increase cilia beating in airway epithelial cells. mdpi.com This enhanced ciliary activity improves the function of the mucociliary escalator, which is responsible for removing harmful particles, viruses, and bacteria from the airway surface.
Analytical and Bioanalytical Methodologies
Chromatographic Techniques for Quantification and Purity
Chromatography is a cornerstone for the analysis of carbocisteine (B549337) lysine (B10760008) salt, providing the necessary separation and quantification capabilities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently used techniques.
HPLC methods are widely applied for the determination of carbocisteine in pharmaceutical ingredients and for impurity profiling. researchgate.netsphinxsai.com Due to carbocisteine's lack of a strong UV chromophore, detection can be challenging, leading to the use of various detector types. thermofisher.com
UV Detection: Simple and rapid HPLC methods utilizing UV detection have been developed. These methods often employ reversed-phase columns, such as C18, with a mobile phase typically consisting of an aqueous buffer and an organic modifier like acetonitrile. sphinxsai.com Detection is commonly performed at low wavelengths, such as 210 nm or 215 nm, where the molecule exhibits some absorbance. sphinxsai.comjocpr.com
Corona Charged Aerosol Detection (CAD): For more universal and sensitive detection, especially for impurity profiling, Corona Charged Aerosol Detection (CAD) is a superior alternative to UV detection. researchgate.netthermofisher.com CAD is a mass-based detection method that is not dependent on the optical properties of the analyte. nih.gov This makes it particularly suitable for carbocisteine and its related impurities, which may have varying or negligible UV responses. researchgate.netnih.gov The technique involves nebulizing the column eluent, drying the resulting droplets to form analyte particles, and then charging these particles before they are measured by an electrometer. chromatographyonline.comwikipedia.org HPLC-CAD methods for carbocisteine often utilize mixed-mode columns that combine hydrophobic (C18) and strong cation exchange (SCX) retention mechanisms, allowing for the effective separation of the polar main compound from its impurities. researchgate.netthermofisher.comnih.gov
Below is a table summarizing various HPLC methods used for carbocisteine analysis.
| Column | Mobile Phase | Detector | Wavelength/Settings | Reference |
|---|---|---|---|---|
| BDS hypersil C18 (250 x 4.6 mm, 5 µm) | Water: Acetonitrile (95:5 v/v) | UV | 215 nm | sphinxsai.com |
| APS-2 hypersil (250 X 4.6 mm, 5µm) | Buffer (0.02 M KH2PO4 + 0.01 M 1-hexane sulphonic acid sodium salt): Methanol (B129727) (65:35 v/v) | UV | 210 nm | jocpr.com |
| Mixed-mode (hydrophobic C18 and strong cation exchange) | Trifluoroacetic acid 10 mM and Acetonitrile 12% (V/V) | CAD | Evaporation temp: 65°C | researchgate.netnih.gov |
| SIELC Primesep 100 (mixed-mode SCX-RP) | Acetonitrile 18% and Trifluoroacetic acid 10 mM in water | CAD | Not specified | thermofisher.com |
For the quantification of carbocisteine in biological samples such as human plasma, LC-MS/MS is the method of choice due to its high sensitivity and selectivity. nih.govnih.govnih.gov These bioanalytical methods are essential for pharmacokinetic and bioequivalence studies. nih.govnih.gov
Method development typically involves optimizing several key steps:
Sample Preparation: To remove proteins and other interfering substances from the plasma matrix, protein precipitation or solid-phase extraction (SPE) techniques are commonly used. nih.govscholarsresearchlibrary.com Methanol is a frequent choice for protein precipitation. nih.govnih.gov
Chromatographic Separation: A reversed-phase HPLC column, such as a C8 or C18, is used to separate carbocisteine from endogenous plasma components. nih.govnih.gov The mobile phase is usually a mixture of an organic solvent (e.g., methanol) and an aqueous solution containing an additive like formic acid to improve ionization. nih.govnih.gov
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, typically in the positive ion mode with electrospray ionization (ESI). nih.govnih.gov The method operates in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. nih.govnih.gov For carbocisteine, a common transition monitored is m/z 180.0 > 89.0. nih.govnih.gov
These methods are validated according to regulatory guidelines, demonstrating linearity over a specific concentration range (e.g., 50 to 6000 ng/mL), accuracy, precision, and acceptable recovery. nih.govnih.gov
The following table summarizes parameters from a developed LC-MS/MS method for carbocisteine in human plasma.
| Parameter | Description | Reference |
|---|---|---|
| Sample Preparation | Protein precipitation with methanol | nih.gov |
| HPLC Column | Waters Symmetry Shield RP 8 (150 × 3.9 mm, 5 μ) | nih.gov |
| Mobile Phase | Methanol and 0.5% formic acid solution (40:60) | nih.gov |
| Ionization Mode | Positive Ion Electrospray (ESI) | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| MRM Transition (Carbocisteine) | 180.0 > 89.0 | nih.govnih.gov |
| Linearity Range | 50.000 ng/mL to 6000.000 ng/mL | nih.govnih.gov |
| Mean Recovery | 76.11% to 80.01% | nih.gov |
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for confirming the chemical structure of carbocisteine lysine salt and for quantifying certain impurities that are not amenable to chromatographic analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For carbocisteine, quantitative NMR (qNMR) has been specifically employed for the determination of impurities that are difficult to analyze by HPLC, such as the volatile starting material, chloroacetic acid. researchgate.netnih.gov In this approach, a known amount of an internal standard, such as maleic acid, is added to the sample, and the impurity's concentration is calculated by comparing the integral of its characteristic signal to that of the standard. researchgate.netsci-hub.se For instance, the methylene (B1212753) group of chloroacetic acid can be observed and quantified in the ¹H NMR spectrum. sci-hub.se
While carbocisteine itself has a weak chromophore, UV/Vis spectroscopy can be used as a detection method in HPLC as previously mentioned. sphinxsai.comjocpr.com Furthermore, it can be adapted for the quantification of specific impurities through derivatization reactions. researchgate.netnih.gov For example, the unstable impurity cysteine, which is difficult to assess by HPLC-CAD, can be determined using UV/Vis spectroscopy after it reacts with Ellman's reagent. researchgate.netnih.gov This reaction produces a colored product that can be quantified spectrophotometrically.
Impurity Profiling and Stability Assessment
A critical aspect of pharmaceutical quality control is the identification and quantification of impurities and the assessment of the drug's stability. nih.gov Analytical methods must be capable of separating the active pharmaceutical ingredient (API) from synthesis by-products, degradation products, and starting materials. researchgate.net
For carbocisteine, comprehensive impurity profiling has been achieved using a combination of analytical techniques. researchgate.netnih.gov A validated HPLC-CAD method is central to this process, capable of separating and quantifying a range of potential impurities. researchgate.netthermofisher.com Studies have identified the starting material, cystine, and a synthesis by-product, N,S-dicarboxymethylcysteine, as the major impurities across different manufacturing batches. researchgate.netnih.gov The purity of carbocisteine batches has been shown to vary from below 99.0% to over 99.8%. researchgate.netnih.gov
Stability assessment involves subjecting the drug substance to various stress conditions (e.g., heat, humidity, light) and analyzing for the formation of degradation products over time. The stability of analytical solutions themselves is also evaluated during method validation to ensure the reliability of the results. sphinxsai.comjocpr.com For instance, the stability of carbocisteine and its impurities in the autosampler is checked to prevent degradation during the analytical run. thermofisher.com
The following table lists some of the known impurities of carbocisteine and the methods used for their determination.
| Impurity Name | Type | Analytical Method | Reference |
|---|---|---|---|
| Cystine | Starting Material | HPLC-CAD | researchgate.netnih.gov |
| N,S-dicarboxymethylcysteine | Synthesis By-product | HPLC-CAD | researchgate.netnih.gov |
| Chloroacetic acid | Starting Material | qNMR | researchgate.netnih.gov |
| Cysteine | Impurity | UV/Vis Spectroscopy (with Ellman's reagent) | researchgate.netnih.gov |
| Carbocisteine sulfoxide (B87167) | Degradation Product | HPLC-CAD | thermofisher.com |
| Carbocisteine lactam | Degradation Product | HPLC-CAD | thermofisher.com |
Bioanalytical Method Validation for Preclinical Research
The successful quantification of carbocisteine lysine salt in biological matrices during preclinical research is fundamentally dependent on the establishment of a robust and reliable bioanalytical method. Validation of this method is a critical step to ensure that the data generated are accurate and reproducible, forming a solid foundation for pharmacokinetic and toxicokinetic assessments. The validation process scrutinizes every aspect of the analytical method to confirm it is fit for its intended purpose. europa.eueuropa.eu While specific methods may vary, a common and highly sensitive approach involves liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
The validation of a bioanalytical method for carbocisteine is performed in accordance with established regulatory guidelines, which mandate the evaluation of several key performance characteristics. europa.eunih.gov These include selectivity, accuracy, precision, recovery, matrix effect, and the stability of the analyte under various conditions.
A representative LC-MS/MS method for carbocisteine quantification in plasma serves as a practical example of the validation process. mdpi.comresearchgate.net In such a method, chromatographic separation is typically achieved on a reverse-phase column. nih.gov Detection is performed using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte. nih.govresearchgate.net For carbocisteine, this transition is often m/z 180.0 > 89.0. nih.govresearchgate.net An internal standard (IS), such as Rosiglitazone or a stable isotope-labeled version of carbocisteine, is used to ensure accuracy and precision by accounting for variability during sample processing. nih.govscholarsresearchlibrary.com
Key validation parameters from representative studies are detailed below.
Specificity and Selectivity Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of carbocisteine and its internal standard. The absence of significant peaks in the blank samples confirms the method's specificity. scholarsresearchlibrary.com
Linearity and Range The linearity of the method is established by analyzing calibration standards at several concentration levels. The response of the detector should be proportional to the concentration of the analyte over a defined range. For carbocisteine, a typical calibration curve range in plasma is from 50.0 ng/mL to 6000.0 ng/mL. nih.govresearchgate.net The relationship between concentration and response is defined by a linear regression equation, with a correlation coefficient (r²) value greater than 0.99 being the standard for acceptance.
Precision and Accuracy Precision describes the closeness of repeated measurements, while accuracy refers to the closeness of the measured value to the true value. These are evaluated at multiple quality control (QC) concentrations, including the lower limit of quantification (LLOQ), low, medium, and high concentrations. europa.eu Both intra-day (within-run) and inter-day (between-run) precision and accuracy are assessed. scholarsresearchlibrary.com The acceptance criteria typically require the coefficient of variation (CV) for precision to be ≤15% (≤20% at the LLOQ) and the accuracy to be within ±15% (±20% at the LLOQ) of the nominal concentration. europa.eu
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|---|
| LLOQ | 50.000 | 49.870 | 99.74 | 3.62 |
| Low (LQC) | 150.000 | 150.760 | 100.51 | 2.98 |
| Medium (MQC) | 2400.000 | 2310.230 | 96.26 | 1.70 |
| High (HQC) | 4500.000 | 4485.670 | 99.68 | 2.45 |
Recovery and Matrix Effect The extraction recovery measures the efficiency of the sample preparation process (e.g., protein precipitation or solid-phase extraction) in extracting the analyte from the biological matrix. nih.govscholarsresearchlibrary.com It is determined by comparing the analytical response of an extracted sample to that of an unextracted standard solution containing the same concentration. scholarsresearchlibrary.com
The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting components from the matrix. scholarsresearchlibrary.com It is evaluated by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of a pure standard solution. A consistent and reproducible recovery and a minimal matrix effect are crucial for a reliable method. For example, one study found the mean recovery of carbocisteine to be over 68%. scholarsresearchlibrary.com
Stability The stability of carbocisteine in the biological matrix must be thoroughly evaluated under conditions that mimic sample handling and storage during preclinical studies. This includes:
Freeze-Thaw Stability: Assesses the analyte's stability after repeated freezing and thawing cycles. scholarsresearchlibrary.com
Short-Term Stability: Evaluates stability at room temperature for a period reflecting the sample processing time.
Long-Term Stability: Determines stability under long-term storage conditions (e.g., -70°C). scholarsresearchlibrary.com
Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before analysis.
For each stability test, the mean concentration of the stored QC samples is compared against freshly prepared samples, with deviations typically required to be within ±15%.
| Stability Test | QC Level | Mean Stability (%) | Acceptance Criteria |
|---|---|---|---|
| Freeze-Thaw (4 cycles) | LQC | 98.5 | Within ±15% |
| HQC | 101.2 | ||
| Room Temperature (Bench-Top) | LQC | 102.1 | Within ±15% |
| HQC | 99.8 | ||
| Long-Term (-70°C) | LQC | 97.6 | Within ±15% |
| HQC | 103.4 |
Through this comprehensive validation, the bioanalytical method is proven to be reliable for its intended use in preclinical studies, ensuring that the concentration data for carbocisteine lysine salt are of high quality and can be confidently used for critical decision-making in drug development. nih.gov
Theoretical and Computational Research Approaches
Molecular Dynamics Simulations for Binding Site Prediction
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique can be instrumental in identifying and characterizing the binding sites of a drug on its target protein by simulating the protein's dynamic nature in a physiologically relevant environment (e.g., in water with ions). github.iomdpi.com
For Carbocisteine (B549337), whose proposed mechanism involves the modulation of enzymes like sialyltransferase, MD simulations can elucidate how it interacts with such targets. nih.gov The process typically involves probe-based MD simulations, where the target protein is "flooded" with small organic probe molecules in a simulated environment. github.io These probes explore the protein's surface, identifying regions with a high affinity for binding, which are known as "hot spots."
By analyzing the trajectories and interaction energies from these simulations, researchers can identify cryptic or allosteric sites that are not apparent in static crystal structures. github.io The simulation would reveal key amino acid residues that form transient or stable interactions with Carbocisteine, providing a detailed map of the binding pocket. This information is crucial for understanding how the drug exerts its mucoregulatory effects and for designing more potent derivatives.
Table 1: Illustrative Output from a Probe-Based MD Simulation for Carbocisteine Binding Site Identification on a Target Protein.
| Predicted Binding Site | Key Interacting Residues | Probe Occupancy (%) | Druggability Score |
| Site 1 (Catalytic) | ASP-150, TYR-210, ARG-301 | 85.2 | 0.88 |
| Site 2 (Allosteric) | LEU-55, PHE-89, TRP-112 | 63.5 | 0.71 |
| Site 3 (Surface Groove) | LYS-12, GLU-14, SER-45 | 41.0 | 0.53 |
Note: This table is for illustrative purposes to show the type of data generated from MD simulations and does not represent actual experimental results for Carbocisteine.
In Silico Modeling for Off-Target Interaction Prediction
Predicting unintended interactions between a drug and other proteins, known as off-target effects, is a critical step in assessing drug safety. In silico off-target profiling provides a cost-effective and rapid method to screen a compound against a large panel of known biological targets. nih.govsemanticscholar.org These approaches utilize machine learning algorithms, such as multi-task graph neural networks, trained on vast datasets of known compound-target interactions. nih.gov
Table 2: Example of a Predicted Off-Target Profile for a Hypothetical Compound.
| Off-Target Protein Family | Specific Target | Predicted Interaction Probability | Potential Implication |
| Kinase | SRC | 0.15 | Low |
| GPCR | H1 Receptor | 0.08 | Very Low |
| Ion Channel | hERG | 0.02 | Negligible |
| Enzyme | Cyclooxygenase-2 | 0.21 | Low |
Note: This table illustrates the format of an in silico off-target prediction report and is not based on actual data for Carbocisteine.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. researchgate.net Computational methods accelerate SAR studies by allowing for the virtual design and evaluation of numerous derivatives. Research has shown that Carbocisteine is metabolized to S-carboxymethyl-L-cysteine sulfoxide (B87167) (CMCO), which exists as two different epimers, (4R)- and (4S)-CMCO. mdpi.com Notably, these epimers can exhibit different biological activities, highlighting a stereospecific mechanism that is ripe for computational exploration. mdpi.com
Using computational tools, researchers can build a 3D model of Carbocisteine and its metabolites. By systematically modifying specific functional groups (e.g., the carboxylic acid groups, the thioether linkage), they can generate a library of virtual compounds. These compounds can then be docked into the predicted binding site of a target protein to estimate their binding affinity. This process helps identify which chemical features are essential for activity (the pharmacophore) and which are detrimental. For example, computational analysis could reveal that one CMCO epimer fits more favorably into a target's binding pocket than the other, explaining observed differences in activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com A QSAR model can predict the activity of new, unsynthesized compounds, making it a valuable tool for lead optimization.
To develop a QSAR model for Carbocisteine analogues, a dataset of related molecules with experimentally measured activities (e.g., mucolytic efficacy, anti-inflammatory potency) would be required. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., HOMO/LUMO energies). nih.gov
Using statistical methods like multiple linear regression or machine learning algorithms, a model is built that correlates the descriptors with the observed biological activity. The resulting equation can then be used to predict the activity of novel Carbocisteine derivatives before they are synthesized, prioritizing the most promising candidates for laboratory testing.
Table 3: Selected Molecular Descriptors Relevant for a QSAR Study of Carbocisteine Analogues.
| Descriptor | Description | Typical Value Range |
| LogP | Octanol-water partition coefficient (lipophilicity) | -4.0 to +6.0 |
| Molecular Weight | Mass of the molecule | 150 to 500 Da |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms; predicts transport properties | 50 to 150 Ų |
| Number of H-bond Donors | Count of N-H and O-H bonds | 1 to 5 |
| Number of H-bond Acceptors | Count of N and O atoms | 2 to 10 |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -10 to -5 eV |
Note: This table provides examples of descriptors used in QSAR modeling and does not represent specific calculated values for a Carbocisteine dataset.
Metabolism and Preclinical Pharmacokinetics of Carbocisteine
Cleavage of Lysine (B10760008) Moiety and Active Metabolite Formation
Carbocisteine (B549337) lysine salt serves as a prodrug, which, after administration, is designed to release the active therapeutic agent, carbocisteine. The lysine moiety is cleaved, leading to the formation of S-carboxymethyl-L-cysteine, the pharmacologically active metabolite responsible for the drug's mucolytic effects. This active form then undergoes systemic absorption and distribution. The therapeutic action of the compound is attributed to the sulfide (B99878) component, which acts as a free radical scavenger by combining with reactive oxygen species to form stable S-oxide metabolites. researchgate.net Consequently, the parent sulfide is the therapeutically effective unit, while the S-oxide metabolites are considered inactive. researchgate.net
Metabolic Pathways of Carbocisteine (Acetylation, Decarboxylation, Sulfoxidation)
The metabolism of carbocisteine is complex, involving several biochemical pathways. nih.gov The primary routes of biotransformation include acetylation, decarboxylation, and sulfoxidation, which result in the formation of pharmacologically inactive derivatives. nih.govnih.gov While sulfoxidation is generally considered a major metabolic pathway, some research has identified a novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC), without detecting cysteinyl sulfoxide (B87167) metabolites in the urine of individuals taking carbocisteine. nih.govnih.gov A significant portion of the drug, estimated to be between 30% and 60%, is excreted unchanged in the urine. nih.gov
Below is a summary of the primary metabolic pathways for carbocisteine.
Table 1: Primary Metabolic Pathways of Carbocisteine
| Metabolic Pathway | Description | Resulting Products |
|---|---|---|
| Acetylation | The addition of an acetyl group to the carbocisteine molecule. | Inactive derivatives |
| Decarboxylation | The removal of a carboxyl group from the carbocisteine molecule. | Inactive derivatives |
| Sulfoxidation | The oxidation of the sulfur atom in the carbocisteine molecule. nih.gov | Inactive S-oxide metabolites researchgate.net |
Enzymes Involved in Metabolism (e.g., Cysteine Dioxygenase, Phenylalanine 4-Hydroxylase)
Two key cytosolic enzymes have been identified as responsible for the metabolism of carbocisteine: cysteine dioxygenase and phenylalanine 4-hydroxylase. nih.govnih.gov Phenylalanine 4-hydroxylase (PAH), a non-heme-iron-dependent protein, typically catalyzes the oxidation of phenylalanine to tyrosine. researchgate.net However, it has been shown to also be capable of S-oxidation of aliphatic thioethers like carbocisteine. researchgate.netresearchgate.net Studies using the human HepG2 cell line have confirmed that PAH can convert S-carboxymethyl-L-cysteine (SCMC) to its S-oxide metabolites. nih.gov Although SCMC is considered a poor substrate for PAH compared to its endogenous substrate, phenylalanine, this enzymatic pathway is a key part of its metabolism. researchgate.net
Table 2: Enzymes in Carbocisteine Metabolism
| Enzyme | Role in Metabolism |
|---|---|
| Cysteine Dioxygenase | Involved in the metabolism of carbocisteine. nih.govnih.gov |
| Phenylalanine 4-Hydroxylase (PAH) | Catalyzes the S-oxidation of carbocisteine to its sulfoxide derivatives. nih.govresearchgate.netnih.gov |
Genetic Polymorphism and Metabolic Variability (Theoretical Aspects in Preclinical Models)
Significant variability in the metabolism of carbocisteine exists among individuals, largely due to genetic polymorphism, particularly in sulfoxidation capacity. nih.govnih.gov A genetic polymorphism is defined as the occurrence of a variant allele of a gene within a population at a frequency of at least 1%. nih.gov This genetic variation can affect the enzymes responsible for carbocisteine metabolism, leading to reduced metabolic rates and consequently, increased exposure to the drug. nih.govnih.gov Such differences in metabolic capacity may explain the variable clinical responses observed among patients. nih.govnih.gov
While it has been suggested that carbocisteine metabolism exhibits genetic polymorphism, particularly in the sulfoxidation pathway, some studies have found that it is not an ideal probe drug for this trait. nih.gov Research has shown considerable intra-subject variation in the formation of certain metabolites, which complicates the assignment of a specific phenotype. nih.gov Nevertheless, the possession of certain allelic variants for enzymes like phenylalanine hydroxylase is thought to contribute to the observed differences in SCMC sulfoxidation capacities in humans. researchgate.net
Distribution to Respiratory Tissues in Preclinical Models
Preclinical studies suggest that carbocisteine effectively penetrates lung tissue and respiratory mucus, indicating a local action within the respiratory tract. nih.gov This distribution is crucial for its therapeutic effect, which includes modulating the properties of mucus. scirp.org The ability of carbocisteine to reach high concentrations in these tissues is fundamental to its mucolytic and anti-inflammatory activities. nih.gov Its presence in the airways allows it to restore the balance between different types of mucins, thereby reducing mucus viscosity. nih.gov
Interactions with Lysine Biochemical Pathways Secondary Research Focus
Lysine (B10760008) Biosynthesis Pathways in Microorganisms (e.g., Diaminopimelate Pathway)
Microorganisms, including most bacteria, algae, and plants, synthesize lysine primarily through the diaminopimelate (DAP) pathway. nih.govasm.orgeolss.net This pathway is crucial for these organisms not only for producing lysine for protein synthesis but also because its intermediate, meso-diaminopimelate (m-DAP), is an essential component of the peptidoglycan cell wall in most Gram-negative and many Gram-positive bacteria. nih.goveolss.netfrontiersin.org The absence of the DAP pathway in mammals makes its enzymes attractive targets for the development of novel antibiotics. nih.goveolss.net
The DAP pathway begins with aspartic acid and involves several enzymatic steps. nih.gov There are multiple variants of this pathway that diverge and converge, with the main ones being:
The Succinylase Pathway: This is the most common variant, utilized by the majority of Gram-negative and Gram-positive bacteria. nih.gov It involves the succinylation of an early intermediate to protect it from cyclization.
The Acetylase Pathway: A less common route found in only a few Bacillus species, which uses an acetyl group for protection instead of a succinyl group. nih.gov
The Dehydrogenase Pathway: This high-energy transformation is also limited to a few Bacillus species and forms m-DAP directly from L-tetrahydrodipicolinate. nih.gov
The L,L-Diaminopimelate Aminotransferase (DapL) Pathway: A more recently discovered variant that directly converts tetrahydrodipicolinate (THDPA) to LL-DAP without the need for acylation, found in various bacteria and archaea. asm.orgfrontiersin.org
The essentiality of this pathway is highlighted by the fact that deleting genes encoding key enzymes, such as DapE, is lethal to bacteria like Helicobacter pylori and Mycobacterium smegmatis. nih.gov
| Pathway Variant | Key Characteristic | Prevalence in Microorganisms |
|---|---|---|
| Succinylase Pathway | Employs succinylation of intermediates. | Most Gram-negative and Gram-positive bacteria. nih.gov |
| Acetylase Pathway | Employs acetylation of intermediates. | Limited to a few Bacillus species. nih.gov |
| Dehydrogenase Pathway | Direct, high-energy conversion to m-DAP. | Limited to a few Bacillus species. nih.gov |
| DapL Pathway | Direct conversion of THDPA to LL-DAP via aminotransferase. | Found in various bacteria and archaea. asm.orgfrontiersin.org |
Lysine Catabolism Pathways in Biological Systems (e.g., Saccharopine Pathway)
In biological systems, particularly in animals and plants, the primary route for lysine degradation is the saccharopine pathway. scispace.comfrontiersin.orgnih.gov This catabolic process is vital for maintaining lysine homeostasis; an overabundance of lysine due to ineffective catabolism can lead to severe neurological issues. scispace.com The pathway ultimately breaks down lysine into metabolites that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle. scispace.com
The saccharopine pathway (SACPATH) primarily occurs in the mitochondria and involves a series of enzymatic reactions: frontiersin.orgrupress.org
Condensation: The pathway begins with the condensation of lysine and α-ketoglutarate to form saccharopine. This reaction is catalyzed by the lysine-ketoglutarate reductase (LKR) domain of the bifunctional enzyme α-aminoadipate semialdehyde synthase (AASS). frontiersin.orgrupress.org
Hydrolysis: The saccharopine is then hydrolyzed by the saccharopine dehydrogenase (SDH) domain of the same AASS enzyme, yielding glutamate and α-aminoadipate semialdehyde. frontiersin.orgnih.govrupress.org
Oxidation: Finally, α-aminoadipate semialdehyde is oxidized to α-aminoadipate by the enzyme α-aminoadipate semialdehyde dehydrogenase (AASADH). frontiersin.orgnih.gov
The resulting α-aminoadipate is further metabolized, eventually leading to the production of acetyl-CoA, which can be used for energy production in the TCA cycle. rupress.org Interestingly, while this pathway is for lysine catabolism in most organisms, fungi utilize a reverse version of this pathway for lysine biosynthesis. frontiersin.org
| Step | Reactants | Product(s) | Enzyme(s) |
|---|---|---|---|
| 1. Condensation | Lysine + α-ketoglutarate | Saccharopine | Lysine-ketoglutarate reductase (LKR) frontiersin.orgrupress.org |
| 2. Hydrolysis | Saccharopine | Glutamate + α-aminoadipate semialdehyde | Saccharopine dehydrogenase (SDH) frontiersin.orgrupress.org |
| 3. Oxidation | α-aminoadipate semialdehyde | α-aminoadipate | α-aminoadipate semialdehyde dehydrogenase (AASADH) frontiersin.orgnih.gov |
Enzymatic Interactions of Lysine Carboxypeptidase
Lysine carboxypeptidase, also known as carboxypeptidase N (CPN), is a zinc-dependent enzyme found in blood plasma that plays a crucial regulatory role in the body. wikipedia.orgcreative-enzymes.comharvard.edu Its primary function is to cleave basic amino acids—specifically lysine and arginine—from the C-terminal end of peptides and proteins, with a preference for lysine. wikipedia.orgcreative-enzymes.com
This enzymatic action is critical for inactivating a variety of potent peptide hormones and inflammatory mediators, thereby preventing their potentially toxic accumulation in the bloodstream. wikipedia.orgharvard.edu Key substrates for lysine carboxypeptidase include:
Kinins (e.g., Bradykinin): By removing the C-terminal arginine, the enzyme inactivates bradykinin, a potent vasodilator involved in inflammation. wikipedia.org
Anaphylatoxins: It inactivates these inflammation-inducing protein fragments (C3a, C4a, C5a) that are part of the complement system. wikipedia.orgharvard.edu
Creatine Kinase: The enzyme modifies creatine kinase by releasing a lysine from each of its two subunits. wikipedia.org
Plasminogen System: Lysine carboxypeptidase can regulate the binding of plasminogen to cell surfaces and fibrin by removing the C-terminal lysine residues that act as binding sites. wikipedia.orgnih.gov This action modulates fibrinolysis, the process of breaking down blood clots. nih.gov
The enzyme requires a zinc ion in its active site to catalyze the hydrolysis of the peptide bond. wikipedia.orgyoutube.com The zinc ion coordinates with a water molecule, which is then activated to attack the carbonyl carbon of the C-terminal peptide bond, leading to its cleavage. youtube.com Through this mechanism, lysine carboxypeptidase acts as a key regulator of several physiological processes.
Future Research Directions and Unexplored Areas
Elucidation of Remaining Mechanistic Unclarities
Despite a growing body of evidence, several aspects of carbocisteine's mechanism of action warrant further investigation to resolve existing unclarities. The compound is known to modulate the production of mucins, restoring a healthy balance between sialomucins and fucomucins, which is thought to involve the intracellular stimulation of the enzyme sialyl transferase. drugbank.com However, the precise molecular interactions governing this regulation are not fully elucidated.
Furthermore, its anti-inflammatory effects are linked to the suppression of key signaling pathways, including nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase 1/2 (ERK1/2). drugbank.comnih.gov A significant area for future research is to map the complete downstream cascade of these inhibitory actions and identify the direct molecular targets of carbocisteine (B549337) within these pathways.
The antioxidant properties of carbocisteine are particularly intriguing. Unlike other thiol-based drugs such as N-acetylcysteine, carbocisteine lacks a free thiol group, suggesting a distinct mechanism of action. researchgate.netmdpi.com Its antioxidant activity is attributed to the thioether group, which can be oxidized, and its ability to scavenge reactive oxygen species (ROS). researchgate.netpatsnap.com However, the specific byproducts of this scavenging activity and their biological significance are not fully understood. researchgate.net Additionally, while carbocisteine has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses, the interplay between Nrf2 activation, ROS scavenging, and NF-κB inhibition remains a complex area requiring deeper exploration. researchgate.net
| Research Question | Current Understanding | Area for Elucidation |
| Mucin Regulation | Restores balance of sialomucins and fucomucins, likely via sialyl transferase stimulation. drugbank.com | Precise molecular interactions with sialyl transferase and other glycosylating enzymes. |
| Anti-inflammatory Action | Suppresses NF-κB and ERK1/2 MAPK signaling pathways. nih.gov | Identification of direct binding targets and the full downstream signaling cascade. |
| Antioxidant Mechanism | Scavenges ROS via its thioether group; activates the Nrf2 pathway. researchgate.netresearchgate.net | The complete pathway from thioether oxidation to cellular antioxidant effects; the interplay between Nrf2 activation and direct ROS scavenging. |
Novel Preclinical Model Development for Complex Biological Interactions
Traditional preclinical research on carbocisteine has utilized established animal models of airway inflammation. semanticscholar.orgresearchgate.net While valuable, these models may not fully recapitulate the complex, multi-cellular environment of human diseases like Chronic Obstructive Pulmonary Disease (COPD). nih.govtobaccoinduceddiseases.org The next frontier in preclinical research lies in the development and application of advanced, human-relevant systems.
Microphysiological systems, particularly "organs-on-chips," offer a transformative approach. A "human small airway-on-a-chip," for instance, can be engineered to include a differentiated, mucociliary bronchiolar epithelium and an underlying microvascular endothelium, subjected to fluid flow and air-liquid interface conditions. ersnet.orgharvard.edunih.gov These systems can be populated with cells from both healthy donors and patients with specific diseases like COPD, allowing for the recreation of disease-specific phenomena such as cytokine hypersecretion and exaggerated neutrophil recruitment. ersnet.orgnih.gov Utilizing these models would enable researchers to study the effects of carbocisteine lysine (B10760008) salt on epithelial, endothelial, and immune cell interactions in a dynamic and more physiologically accurate context.
For exploring neurodegenerative applications, advanced models such as those using Drosophila melanogaster or those designed to probe specific pathways like KEAP1/NRF2 activation can provide valuable insights into the compound's neuroprotective potential. frontiersin.orgmdpi.com These models can accelerate the screening process and help delineate the mechanisms relevant to neuroinflammation and oxidative stress in the central nervous system.
Advanced Analytical Techniques for Comprehensive Profiling and Metabolomics
Future research must move beyond conventional analysis to embrace advanced analytical techniques for a deeper understanding of carbocisteine's effects. While methods like High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been effectively used for impurity profiling and pharmacokinetic studies, their full potential has yet to be realized. scholarsresearchlibrary.com
The application of metabolomics , the large-scale study of small molecules or metabolites, is a key future direction. frontiersin.orgmdpi.com Using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can perform untargeted metabolomic profiling on biological samples (e.g., plasma, cell lysates, or bronchoalveolar lavage fluid) from preclinical models treated with carbocisteine lysine salt. mdpi.comnih.gov This approach can provide a detailed "snapshot" of the metabolic changes induced by the drug, identifying which metabolic pathways are significantly altered. metabolon.com Such studies could reveal novel biomarkers of drug efficacy and provide mechanistic insights into how its antioxidant properties affect cellular metabolism, for example, by tracking changes in glutathione (B108866) turnover or purine (B94841) metabolism. nih.govmetabolon.com A prior study has already identified a novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC), indicating that further metabolic pathways remain to be explored. nih.gov
Integration of Multi-omics Data in Mechanistic Studies
To achieve a holistic understanding of carbocisteine lysine salt's mechanism of action, future studies should employ an integrated multi-omics approach. nih.govpharmafeatures.com This strategy involves combining data from different molecular levels—such as transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite levels)—to construct a comprehensive model of the drug's biological impact. nih.govsonraianalytics.combiocompare.com
By applying these techniques to advanced preclinical models, such as the airway-on-a-chip, researchers can simultaneously observe how carbocisteine lysine salt modulates gene transcription, protein synthesis, and metabolic activity in response to an inflammatory or oxidative challenge. Integrating these datasets can reveal the intricate network of interactions that underpin the drug's therapeutic effects, connecting the initial molecular trigger to the ultimate physiological response. pharmafeatures.com This systems-biology approach is crucial for moving beyond a linear understanding of single pathways to appreciating the complex, interconnected network through which the compound exerts its pleiotropic effects, potentially identifying novel biomarkers and therapeutic targets. nih.govsonraianalytics.com
Exploration of New Preclinical Therapeutic Applications Beyond Respiratory Research
The well-established anti-inflammatory and antioxidant properties of carbocisteine lysine salt provide a strong rationale for exploring its therapeutic potential in diseases outside the respiratory field where these processes are key pathological drivers. nih.gov
Neurodegenerative Disorders: Diseases such as Parkinson's and Alzheimer's are characterized by significant neuroinflammation and oxidative stress. nih.govmdpi.com The ability of carbocisteine to mitigate these processes suggests it could have neuroprotective effects. Preclinical studies in relevant models of neurodegeneration are warranted to investigate whether carbocisteine can cross the blood-brain barrier and modulate key pathological mechanisms, such as protein aggregation and neuronal cell death. nih.govdrugdiscoverynews.com
Cardiovascular Diseases: Oxidative stress and inflammation are fundamental to the pathogenesis of atherosclerosis and other cardiovascular conditions. mdpi.com Future preclinical research could explore the effects of carbocisteine lysine salt in models of endothelial dysfunction and atherosclerotic plaque formation. Investigating its ability to reduce lipid peroxidation and inflammatory cytokine production in the vascular wall could open new avenues for its use in cardiovascular medicine. nih.gov
Q & A
Q. What are the mechanistic differences between carbocisteine’s mucolytic action and its antioxidant/anti-inflammatory effects in chronic respiratory diseases?
Carbocisteine acts as a mucolytic agent by breaking disulfide bonds in mucus glycoproteins via its free thiol group, which is released after gastric absorption of its lysine salt form . Its antioxidant properties stem from preserving alpha-1-antitrypsin activity, which mitigates oxidative stress-induced tissue damage in conditions like COPD . Anti-inflammatory effects are linked to reduced neutrophil infiltration and cytokine suppression. To distinguish these mechanisms, researchers should employ in vitro models (e.g., LPS-induced inflammation in airway epithelial cells) paired with redox activity assays (e.g., glutathione levels) and mucin viscosity measurements .
Q. How does the lysine salt formulation of carbocisteine influence its pharmacokinetics compared to free carbocisteine?
Carbocisteine lysine salt (SCMC-Lys) enhances solubility and stability, with the lysine moiety cleaved during gastric absorption to release active S-carboxymethylcysteine (SCMC) . Pharmacokinetic studies using LC-MS/MS reveal a plasma half-life of ~1.33 hours for SCMC, requiring frequent dosing. Researchers should compare bioavailability metrics (AUC, Cmax) between SCMC-Lys and free carbocisteine in crossover trials, controlling for renal clearance variations .
Q. What validated analytical methods are recommended for quantifying carbocisteine in biological matrices?
High-performance liquid chromatography with charged aerosol detection (HPLC-CAD) is optimal for impurity profiling and quantification in pharmaceutical formulations, offering linearity (R² > 0.995) and precision (RSD < 2%) . For pharmacokinetic studies, LC-MS/MS provides superior sensitivity (LOQ ~5 ng/mL) in human plasma, using deuterated internal standards to mitigate matrix effects .
Advanced Research Questions
Q. How can contradictions in clinical trial outcomes for carbocisteine lysine in COPD exacerbation prevention be systematically addressed?
Meta-analyses (e.g., PRISMA-guided reviews) should stratify trials by dosage (1,500–2,700 mg/day), study duration (6–12 months), and patient subgroups (e.g., smokers vs. non-smokers). For example, Allegra et al. (1996) reported reduced exacerbations with 2,700 mg/day carbocisteine lysine, while later trials showed variability in effect size . Sensitivity analyses must account for biases in older trials (e.g., lack of blinding) and heterogeneity in outcome measures (e.g., symptom scores vs. hospitalization rates) .
Q. What experimental designs are optimal for evaluating lysine-based polymer systems in carbocisteine delivery?
Polylysine-drug conjugates can be engineered with pH-responsive or enzyme-cleavable linkers to enhance intracellular uptake. Researchers should use in vitro release studies (simulating lysosomal pH 5.0) and cytotoxicity assays (e.g., MTT in bronchial cells) to assess efficacy. For in vivo validation, murine models of mucus hypersecretion can evaluate targeting efficiency via fluorescence tagging .
Q. How do lysine modifications (e.g., acetylation, methylation) in airway proteins interact with carbocisteine’s therapeutic effects?
Utilize the Protein Lysine Modifications Database (PLMD 3.0) to map lysine acetylation sites in mucin proteins (e.g., MUC5AC) and assess carbocisteine’s impact via chromatin immunoprecipitation (ChIP) or mass spectrometry. For example, histone lysine methylation (e.g., H3K4me3) may modulate inflammatory gene expression, which carbocisteine could indirectly regulate through redox signaling .
Q. What methodological challenges arise when combining carbocisteine with other mucolytics or anti-inflammatory agents?
Preclinical studies must address physicochemical incompatibilities (e.g., precipitation with pholcodine) and synergistic dosing. Factorial design experiments can optimize combinations: e.g., carbocisteine + NAC (N-acetylcysteine) at varying ratios, assessed via in vitro mucociliary clearance models and oxidative stress markers (e.g., 8-isoprostane) .
Q. How can researchers determine the optimal lysine-to-carbocisteine ratio in salt formulations for enhanced stability?
Conduct stability studies under ICH guidelines (25°C/60% RH) using differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to monitor crystallinity. Compare hygroscopicity and dissolution rates of 1:1 (carbocisteine:lysine) vs. non-stoichiometric ratios. Pharmacokinetic modeling can then correlate formulation stability with bioavailability .
Methodological Resources
Q. What statistical approaches resolve variability in lysine bioavailability studies across diverse populations?
Use mixed-effects models to account for covariates like dietary lysine intake (e.g., animal vs. plant protein sources) and genetic polymorphisms in lysine transporters (e.g., SLC7A1). Meta-regression of global dietary data (e.g., UNU’s 122-country analysis) can identify confounding factors (e.g., calcium absorption efficiency) .
Q. How should researchers design trials to evaluate carbocisteine’s impact on oxidative stress biomarkers in COPD?
Longitudinal studies should measure serial biomarkers (e.g., serum 8-OHdG, sputum myeloperoxidase) alongside lung function tests (FEV1). Cluster randomization can minimize confounding from concurrent therapies (e.g., corticosteroids). Power calculations should anticipate dropout rates in long-term trials (e.g., 12-month follow-up) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
